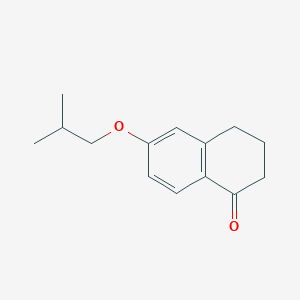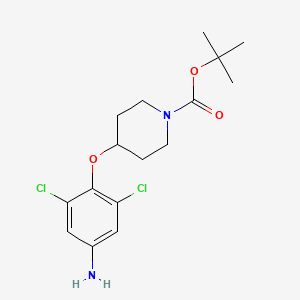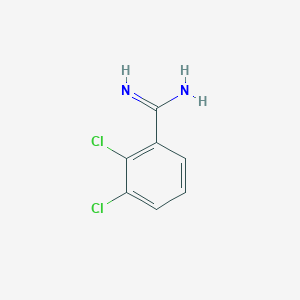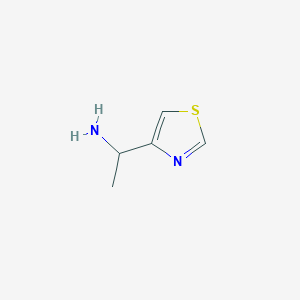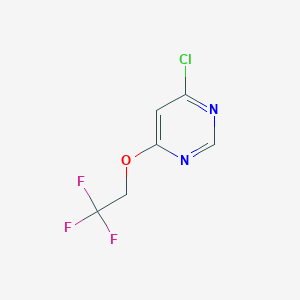
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C6H4ClF3N2O. It has a molecular weight of 212.56 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This indicates the presence of a pyrimidine ring with a chlorine atom at the 4th position and a trifluoroethoxy group at the 6th position. Physical And Chemical Properties Analysis
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Research
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine: is a valuable scaffold in the development of anticancer agents. Its structural diversity allows for the modulation of various biological targets. For instance, pyrimidine derivatives have been reported to exhibit antitumor activities, including DNA topoisomerase II inhibition, which is crucial for the development of new anticancer drugs .
Antimicrobial and Antifungal Applications
The compound’s derivatives are known to possess antimicrobial and antifungal properties. This makes it an important candidate for the synthesis of new drugs that can combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
Pyrimidine derivatives, including those derived from 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine , have been utilized in the development of cardiovascular agents. They show promise as antihypertensive drugs, which can help manage high blood pressure and related cardiovascular diseases .
Anti-Inflammatory and Analgesic Agents
Research has shown that pyrimidine derivatives can act as potent anti-inflammatory and analgesic agents. They work by inhibiting the expression and activities of vital inflammatory mediators, which can be beneficial in treating chronic inflammatory diseases .
Antidiabetic Agents
The structural motif of pyrimidine is also explored for its potential in antidiabetic drug development. It has been used to create DPP-IV inhibitors, which play a significant role in managing type 2 diabetes by affecting the incretin system .
Agrochemical Applications
In the agrochemical industry, 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine derivatives are used to create compounds with pesticidal properties. These derivatives contribute to the protection of crops from pests, ensuring food security and agricultural sustainability .
Neuroprotective Agents
There is ongoing research into the use of pyrimidine derivatives as neuroprotective agents. They have been investigated for their potential to induce vascular relaxation in the ocular ciliary artery and provide neuroprotection for retinal ganglion cells, which could be significant in treating glaucoma and other neurodegenerative diseases .
Material Science
Pyrimidine and its derivatives are also of interest in material science due to their electronic properties. They are investigated for their potential use in organic semiconductors, which are essential for the development of flexible electronics and optoelectronic devices .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTDPEZNGURNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
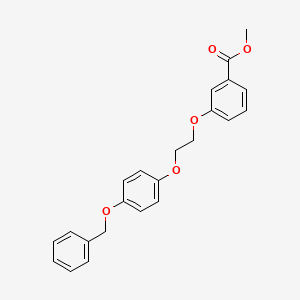
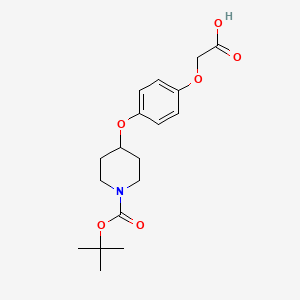
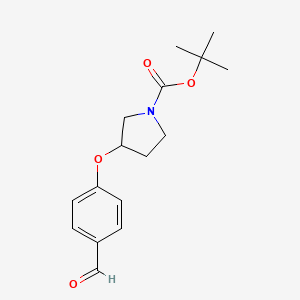
![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)
